molecular formula C11H15ClO4S B1444005 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-73-2

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride

Cat. No.: B1444005
CAS No.: 1018271-73-2
M. Wt: 278.75 g/mol
InChI Key: VEVIJEFDTMSMNX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride: is a specialized chemical compound with the molecular formula C₁₁H₁₅ClO₄S . It is known for its versatile applications in scientific research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-ethoxyphenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalysts: Bases such as pyridine or triethylamine are used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Processing: For controlled reaction conditions.

    Continuous Flow Systems: For efficient large-scale production.

    Purification: Techniques such as recrystallization or chromatography are used to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: Reacts with water to form sulfonic acid and hydrochloric acid.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Chemical Reactions: Utilized in various organic transformations.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications.

    Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride
  • 3-(4-Propoxyphenoxy)propane-1-sulfonyl chloride
  • 3-(4-Butoxyphenoxy)propane-1-sulfonyl chloride

Comparison:

  • Reactivity: The ethoxy group in 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride provides a unique balance of reactivity and stability compared to other alkoxy derivatives.
  • Applications: While similar compounds may have overlapping applications, this compound is particularly favored for its specific reactivity profile in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIJEFDTMSMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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